Calciseptine

説明

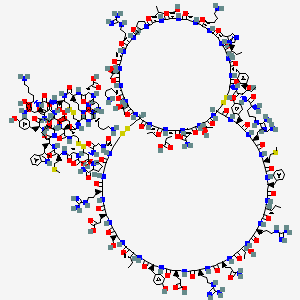

Calciseptine is a natural neurotoxin isolated from the venom of the black mamba (Dendroaspis polylepis polylepis). This peptide consists of 60 amino acids and is known for its ability to specifically block L-type calcium channels, making it a valuable tool in scientific research .

準備方法

Calciseptine can be purified from the crude venom of the black mamba. The purification process involves three main steps: gel filtration, ion exchange on TSK SP 5PW, and reverse-phase chromatography on RP18 . Additionally, this compound can be synthesized in the laboratory using solution-phase synthesis techniques. This involves the use of protecting groups and specific solvent systems to ensure the correct folding and formation of disulfide bonds .

化学反応の分析

Calciseptine primarily undergoes reactions involving the formation and breaking of disulfide bonds, which are crucial for its structural integrity. The peptide does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions. The major products formed from these reactions are the correctly folded and biologically active forms of this compound .

科学的研究の応用

Calciseptine is widely used in scientific research due to its specificity in blocking L-type calcium channels. It has applications in:

Neuroscience: Studying the role of calcium channels in neuronal signaling and neurotransmitter release.

Cardiology: Investigating the effects of calcium channel blockers on cardiac muscle contraction and arrhythmias.

Pharmacology: Developing new drugs targeting calcium channels for the treatment of hypertension and other cardiovascular diseases

作用機序

Calciseptine exerts its effects by binding to L-type calcium channels, thereby inhibiting the influx of calcium ions into cells. This inhibition affects various physiological processes, including muscle contraction and neurotransmitter release. The molecular targets of this compound are the alpha-1 subunits of L-type calcium channels, which are crucial for the channel’s function .

類似化合物との比較

Calciseptine is unique in its specificity for L-type calcium channels. Similar compounds include:

FS2: Another peptide from black mamba venom that also blocks L-type calcium channels.

C10S2C2 and S4C8: Other polypeptides that specifically inhibit L-type calcium channels.

1,4-Dihydropyridines: Small organic molecules that block L-type calcium channels but differ in their chemical structure and mode of action.

This compound’s uniqueness lies in its natural origin and high specificity for L-type calcium channels, making it a valuable tool for research and potential therapeutic applications.

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(4R,7S,10S,16S,19R)-19-[[(3S,6S,9S,12S,15S,21R,26R,29S,32S,35S,38S,41S)-21-[[2-[[(1R,2aR,4S,7S,9aS,10S,12aS,13S,15aS,16S,18aS,19S,22S,25S,28S,31S,34S,37S,40S,43S,46S,52R,57R,60S,63S,66S,69S,72S,75S,81S,84S,87S,90S,93S,96S,99S)-7,63,90-tris(4-aminobutyl)-2a-[[(2S,3S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-12a-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-13-benzyl-16,37,96-tris[(2S)-butan-2-yl]-19,28,46,72-tetrakis(3-carbamimidamidopropyl)-15a,31,43-tris(2-carboxyethyl)-9a,22,60,66-tetrakis[(1R)-1-hydroxyethyl]-40,84-bis(hydroxymethyl)-4,34,99-tris[(4-hydroxyphenyl)methyl]-93-(1H-imidazol-5-ylmethyl)-69,87-dimethyl-81-(2-methylpropyl)-10-(2-methylsulfanylethyl)-1a,2,5,8,8a,11,11a,14,14a,17,17a,20,20a,23,26,29,32,35,38,41,44,47,50,59,62,65,68,71,74,80,83,86,89,92,95,98-hexatriacontaoxo-18a-propan-2-yl-4a,5a,54,55-tetrathia-a,3,6,7a,9,10a,12,13a,15,16a,18,19a,21,24,27,30,33,36,39,42,45,48,51,58,61,64,67,70,73,79,82,85,88,91,94,97-hexatriacontazatricyclo[55.49.14.075,79]icosahectane-52-carbonyl]amino]acetyl]amino]-35-(3-amino-3-oxopropyl)-29-(2-carboxyethyl)-12,32-bis[(1R)-1-hydroxyethyl]-38-[(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-9-methyl-6-(2-methylsulfanylethyl)-2,5,8,11,14,20,28,31,34,37,40-undecaoxo-23,24-dithia-1,4,7,10,13,19,27,30,33,36,39-undecazatricyclo[39.3.0.015,19]tetratetracontane-26-carbonyl]amino]-16-(4-aminobutyl)-7-(3-carbamimidamidopropyl)-10-(carboxymethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-amino-4-oxobutanoyl]amino]-6-aminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C299H468N90O87S10/c1-24-145(9)227(377-240(422)170(305)55-43-105-323-294(310)311)283(465)373-207-138-482-483-139-208-273(455)360-190(118-159-70-78-165(398)79-71-159)259(441)345-175(59-35-40-102-302)246(428)350-188(99-115-478-23)254(436)359-192(117-158-52-29-28-30-53-158)264(446)378-228(146(10)25-2)280(462)352-180(66-48-110-328-299(320)321)257(439)382-233(154(18)394)286(468)355-181(86-92-214(306)402)249(431)343-178(64-46-108-326-297(316)317)247(429)347-184(89-95-222(411)412)251(433)358-193(120-161-74-82-167(400)83-75-161)265(447)380-230(148(12)27-4)282(464)369-202(133-391)268(450)349-183(88-94-221(409)410)250(432)341-173(62-44-106-324-295(312)313)242(424)331-130-219(407)338-203(134-479-484-140-209(275(457)376-226(144(7)8)279(461)354-185(90-96-223(413)414)252(434)362-197(125-217(309)405)267(449)385-236(157(21)397)289(471)374-208)375-288(470)235(156(20)396)383-256(438)176(60-36-41-103-303)353-285(467)232(153(17)393)381-239(421)151(15)335-245(427)177(63-45-107-325-296(314)315)351-276(458)211-67-49-111-387(211)290(472)199(116-143(5)6)366-269(451)201(132-390)368-238(420)149(13)334-244(426)174(58-34-39-101-301)344-261(443)195(123-164-128-322-142-333-164)365-281(463)229(147(11)26-3)379-266(448)194(361-272(207)454)121-162-76-84-168(401)85-77-162)243(425)332-131-220(408)339-210-141-486-485-137-206(274(456)372-204-135-480-481-136-205(271(453)363-196(124-216(308)404)262(444)357-189(293(475)476)61-37-42-104-304)370-248(430)179(65-47-109-327-298(318)319)346-263(445)198(126-225(417)418)337-218(406)129-330-241(423)172(342-270(204)452)57-33-38-100-300)371-253(435)186(91-97-224(415)416)356-287(469)234(155(19)395)384-258(440)182(87-93-215(307)403)348-260(442)191(119-160-72-80-166(399)81-73-160)364-277(459)212-68-50-112-388(212)291(473)200(122-163-127-329-171-56-32-31-54-169(163)171)367-255(437)187(98-114-477-22)340-237(419)150(14)336-284(466)231(152(16)392)386-278(460)213-69-51-113-389(213)292(210)474/h28-32,52-54,56,70-85,127-128,142-157,170,172-213,226-236,329,390-401H,24-27,33-51,55,57-69,86-126,129-141,300-305H2,1-23H3,(H2,306,402)(H2,307,403)(H2,308,404)(H2,309,405)(H,322,333)(H,330,423)(H,331,424)(H,332,425)(H,334,426)(H,335,427)(H,336,466)(H,337,406)(H,338,407)(H,339,408)(H,340,419)(H,341,432)(H,342,452)(H,343,431)(H,344,443)(H,345,441)(H,346,445)(H,347,429)(H,348,442)(H,349,450)(H,350,428)(H,351,458)(H,352,462)(H,353,467)(H,354,461)(H,355,468)(H,356,469)(H,357,444)(H,358,433)(H,359,436)(H,360,455)(H,361,454)(H,362,434)(H,363,453)(H,364,459)(H,365,463)(H,366,451)(H,367,437)(H,368,420)(H,369,464)(H,370,430)(H,371,435)(H,372,456)(H,373,465)(H,374,471)(H,375,470)(H,376,457)(H,377,422)(H,378,446)(H,379,448)(H,380,447)(H,381,421)(H,382,439)(H,383,438)(H,384,440)(H,385,449)(H,386,460)(H,409,410)(H,411,412)(H,413,414)(H,415,416)(H,417,418)(H,475,476)(H4,310,311,323)(H4,312,313,324)(H4,314,315,325)(H4,316,317,326)(H4,318,319,327)(H4,320,321,328)/t145-,146-,147-,148-,149-,150-,151-,152+,153+,154+,155+,156+,157+,170-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,209-,210-,211-,212-,213-,226-,227-,228-,229-,230-,231-,232-,233-,234-,235-,236-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSCNQPMGNAJSH-YHFCJVPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)O)CCCCN)C(C)O)C)CCCNC(=N)N)CC(C)C)CO)C)CCCCN)CC4=CN=CN4)C(C)CC)CC5=CC=C(C=C5)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC6=CC=CC=C6)CCSC)CCCCN)CC7=CC=C(C=C7)O)C(C)O)CC(=O)N)CCC(=O)O)C(C)C)C(=O)NCC(=O)NC8CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C9CCCN9C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C1CCCN1C8=O)C(C)O)C)CCSC)CC1=CNC2=CC=CC=C21)CC1=CC=C(C=C1)O)CCC(=O)N)C(C)O)CCC(=O)O)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCCCN)CC(=O)O)CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)CCCNC(=N)N)CCC(=O)O)CO)C(C)CC)CC1=CC=C(C=C1)O)CCC(=O)O)CCCNC(=N)N)CCC(=O)N)C(C)O)CCCNC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)[C@@H](C)O)CCCCN)[C@@H](C)O)C)CCCNC(=N)N)CC(C)C)CO)C)CCCCN)CC4=CN=CN4)[C@@H](C)CC)CC5=CC=C(C=C5)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC6=CC=CC=C6)CCSC)CCCCN)CC7=CC=C(C=C7)O)[C@@H](C)O)CC(=O)N)CCC(=O)O)C(C)C)C(=O)NCC(=O)N[C@H]8CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]9CCCN9C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]1CCCN1C8=O)[C@@H](C)O)C)CCSC)CC1=CNC2=CC=CC=C21)CC1=CC=C(C=C1)O)CCC(=O)N)[C@@H](C)O)CCC(=O)O)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC1=O)CCCCN)CC(=O)O)CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)CCCNC(=N)N)CCC(=O)O)CO)[C@@H](C)CC)CC1=CC=C(C=C1)O)CCC(=O)O)CCCNC(=N)N)CCC(=O)N)[C@@H](C)O)CCCNC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C299H468N90O87S10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

7036 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134710-25-1 | |

| Record name | Calciseptine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134710251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the primary target of calciseptine?

A1: this compound specifically targets L-type calcium channels, a class of voltage-gated ion channels found in various cell types, including smooth muscle cells, cardiac muscle cells, and neurons. [, , , ]

Q2: How does this compound interact with L-type calcium channels?

A2: this compound binds to a specific site on the L-type calcium channel, similar to the binding site of 1,4-dihydropyridine derivatives, a class of synthetic calcium channel blockers. This binding interaction inhibits the flow of calcium ions through the channel. [, , ]

Q3: Does this compound interact with other types of calcium channels?

A3: Research has shown that this compound exhibits high selectivity for L-type calcium channels and does not affect the binding or function of other calcium channel subtypes, such as N-type, P/Q-type, or T-type channels. [, , , , ]

Q4: What are the downstream effects of this compound's interaction with L-type calcium channels?

A4: By blocking L-type calcium channels, this compound inhibits calcium influx into cells. This inhibition leads to various physiological effects, including:

- Smooth muscle relaxation: Reduced intracellular calcium levels decrease smooth muscle contractility, resulting in relaxation of blood vessels and other smooth muscle-containing tissues. [, , ]

- Hypotensive effects: Relaxation of vascular smooth muscle leads to a decrease in blood pressure. [, ]

- Modulation of neurotransmitter release: In neurons, calcium influx through L-type channels contributes to neurotransmitter release. This compound can inhibit neurotransmitter release by blocking these channels. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound is a 60-amino acid peptide with a molecular weight of approximately 7 kDa. [, ]

Q6: Does the structure of this compound resemble any other known toxins?

A6: this compound shares structural similarities with FS2, another peptide toxin found in black mamba venom, with only three amino acid differences between the two peptides. Both toxins exhibit similar L-type calcium channel blocking activity. [, , , ]

Q7: What is the role of proline residues in this compound's structure and function?

A7: Flanking proline residues in this compound are crucial for its binding to L-type calcium channels. These proline residues create a structural motif that facilitates interaction with the channel. [, ]

Q8: How do structural modifications of this compound affect its activity?

A8: Modifications to the proline residues flanking the binding site significantly impact this compound's ability to inhibit L-type calcium channels. Even minor alterations can reduce its potency or abolish its activity entirely. [, ]

Q9: Are there any synthetic peptides derived from this compound that retain its biological activity?

A9: Researchers have synthesized an eight-residue peptide, L-calchin, based on the predicted binding site of this compound. L-calchin exhibits L-type calcium channel blocking properties, albeit with lower potency compared to the parent peptide. [, ]

Q10: What experimental models have been used to study the effects of this compound?

A10: A variety of in vitro and in vivo models have been employed to investigate this compound's effects, including:

- Isolated tissue preparations: Rat aorta, pulmonary artery, trachea, and guinea pig ileum have been used to study the relaxant effects of this compound on smooth muscle. [, ]

- Cell culture: Cell lines such as A7r5 (rat aortic smooth muscle cells) and GH4 (rat pituitary tumor cells) have been used to investigate this compound's effects on calcium signaling and other cellular processes. [, ]

- Whole-cell patch clamp: This electrophysiological technique has been used to directly measure the effects of this compound on L-type calcium currents in various cell types, including neurons and muscle cells. [, , , , , , , ]

- Animal models: In vivo studies in rodents have demonstrated the hypotensive effects of this compound. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-N-[(2S)-1-[[(8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2R)-2-hydroxy-2-phenylacetyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B588913.png)